Methylammonium iodide
Description
Contextualization within Hybrid Organic-Inorganic Perovskites (HOIPs)
Hybrid organic-inorganic perovskites (HOIPs) are a class of materials with a specific crystal structure similar to that of the naturally occurring mineral perovskite (CaTiO₃). g2voptics.com These materials have a general chemical formula of ABX₃, where 'A' is an organic cation, 'B' is a metal cation, and 'X' is a halide anion. mdpi.com Methylammonium (B1206745) iodide's significance is rooted in its function as the organic 'A' cation component in one of the most studied and foundational perovskite structures. mdpi.comnih.gov
Table 1: Components of Methylammonium Lead Iodide (MAPbI₃) Perovskite
| Component | Ion | Chemical Formula | Role in ABX₃ Structure |
|---|---|---|---|
| Organic Cation | Methylammonium | CH₃NH₃⁺ | 'A' Site |
| Metal Cation | Lead | Pb²⁺ | 'B' Site |
| Halide Anion | Iodide | I⁻ | 'X' Site |
Methylammonium iodide is a cornerstone of perovskite research, particularly in the field of photovoltaics. The perovskite compound it forms, methylammonium lead iodide (CH₃NH₃PbI₃ or MAPbI₃), exhibits outstanding optoelectronic properties that make it highly suitable for solar cells. ossila.comrsc.org These properties include a high absorption coefficient across the solar spectrum, a long minority carrier diffusion length, and a tunable, direct bandgap. ossila.comrsc.orgkeralauniversity.ac.in
Table 2: Selected Properties of Methylammonium Lead Iodide (MAPbI₃)
| Property | Value / Description | Significance | Source(s) |
|---|---|---|---|
| Band Gap | ~1.5 - 1.6 eV | Near-optimal for single-junction solar cell applications, allowing for broad solar spectrum absorption. | ossila.comkeralauniversity.ac.inresearchgate.net |
| Crystal Structure | Tetragonal at room temperature | This phase is the primary absorbing phase for photovoltaic applications. | ossila.comencyclopedia.pub |
| Carrier Diffusion Length | Extremely long (microns) | Allows photogenerated electrons and holes to travel far enough to be collected before recombining, boosting efficiency. | ossila.com |
| Processing Temperature | Relatively low (<100 °C) | Enables easier, less energy-intensive solution-based fabrication compared to other perovskite formulations. | ossila.com |
This compound is a fundamental precursor for the synthesis of methylammonium lead iodide (MAPbI₃) and other related organometal halide perovskites. greatcellsolarmaterials.comresearchgate.net In the fabrication process, MAI is typically combined with a metal halide, most commonly lead(II) iodide (PbI₂), in a specific solvent or through a sequential deposition process. researchgate.netmdpi.com
Several synthesis methods utilize MAI:
One-Step Solution Processing: In this method, MAI and PbI₂ are dissolved together in a polar aprotic solvent, such as DMF or DMSO, and then deposited as a thin film, typically by spin-coating. mdpi.com Subsequent mild thermal annealing helps form the desired perovskite crystal phase. mdpi.com
Two-Step Sequential Deposition: This approach involves first depositing a layer of PbI₂, followed by immersing this film in a solution of this compound in a solvent like isopropanol (B130326) to convert the PbI₂ into the perovskite structure. researchgate.netaip.orgresearchgate.net The properties of the final film can be tuned by varying parameters such as the MAI concentration and the immersion time. researchgate.netresearchgate.net
Anti-Solvent Method: During a one-step deposition, an "anti-solvent" (a solvent in which the perovskite precursors are not soluble, like chlorobenzene) can be introduced. Adding MAI to the anti-solvent has been shown to reduce defects like lead iodide residues and improve the crystallinity and efficiency of the resulting perovskite film. nih.gov
Historical Development and Academic Milestones in this compound Research
While the mineral perovskite was discovered in 1839, the journey toward using this compound in advanced materials is more recent. g2voptics.com A significant breakthrough occurred in 1978 with the synthesis of the first organic-inorganic lead halide perovskites. g2voptics.com However, the pivotal moment that launched MAI into the research spotlight came in 2009.
A team led by Tsutomu Miyasaka first used methylammonium lead iodide as a visible-light sensitizer (B1316253) in a dye-sensitized solar cell, achieving a power conversion efficiency of around 3.8%. mdpi.comgreatcellsolarmaterials.comossila.com Although these initial devices were unstable, this work demonstrated the potential of organometal halide perovskites in photovoltaics. aip.org A subsequent major advance came in 2012 with the development of an all-solid-state perovskite solar cell, which replaced the corrosive liquid electrolyte and pushed efficiencies to over 10%, sparking an explosion of research in the field. aip.orgossila.com Since then, research into perovskite formulations containing this compound has led to a rapid and unprecedented increase in certified solar cell efficiencies, firmly establishing its importance in materials science. rsc.orgossila.com
Table 3: Key Academic Milestones in this compound Research
| Year | Milestone | Significance | Source(s) |
|---|---|---|---|
| 1978 | First synthesis of hybrid organic-inorganic lead halide perovskites. | Laid the foundational chemistry for materials like MAPbI₃. | g2voptics.com |
| 2009 | Kojima et al. first use MAPbI₃ in a liquid-electrolyte solar cell. | Demonstrated the photovoltaic potential of methylammonium lead iodide, achieving ~3.8% efficiency and igniting the field. | greatcellsolarmaterials.comossila.com |
| 2012 | Introduction of a solid-state perovskite solar cell architecture. | Overcame initial stability issues and dramatically increased efficiency to over 10%, leading to a global research surge. | aip.orgossila.com |
| Post-2012 | Rapid increase in PCE. | Devices using this compound in their composition achieve efficiencies exceeding 19-20%, rivaling established thin-film technologies. | ossila.comrsc.org |
Structure
2D Structure
Properties
CAS No. |
14965-49-2 |
|---|---|
Molecular Formula |
CH6IN |
Molecular Weight |
158.970 g/mol |
IUPAC Name |
methanamine;hydroiodide |
InChI |
InChI=1S/CH5N.HI/c1-2;/h2H2,1H3;1H |
InChI Key |
LLWRXQXPJMPHLR-UHFFFAOYSA-N |
SMILES |
C[NH3+].[I-] |
Canonical SMILES |
CN.I |
Other CAS No. |
14965-49-2 |
Pictograms |
Irritant |
Related CAS |
74-89-5 (Parent) |
Origin of Product |
United States |
Synthesis Methodologies for Methylammonium Iodide
Laboratory-Scale Synthesis Techniques for Methylammonium (B1206745) Iodide
The laboratory-scale synthesis of methylammonium iodide is a well-established process that involves a straightforward acid-base neutralization reaction, followed by rigorous purification to achieve the high purity required for sensitive applications.
Solution-Based Preparations (e.g., Methylamine (B109427) and Hydroiodic Acid Reactions)
The most common method for synthesizing this compound involves the reaction of methylamine (CH₃NH₂) with hydroiodic acid (HI). acs.orgrsc.org This exothermic reaction is typically carried out in an ice bath to control the temperature. acs.orgep2-bayreuth.de Equimolar amounts of the reactants are mixed, often in a solvent such as ethanol (B145695) or water. acs.orgrsc.org The reaction proceeds as a neutralization, where the methylamine acts as a base and is protonated by the hydroiodic acid to form the methylammonium cation (CH₃NH₃⁺) and the iodide anion (I⁻).
The reaction can be represented by the following equation: CH₃NH₂ + HI → CH₃NH₃I
The choice of solvent and reaction conditions can be varied. For instance, some procedures detail the dropwise addition of hydroiodic acid to a solution of methylamine in ethanol at 0°C with continuous stirring. rsc.org Another common approach involves mixing aqueous solutions of methylamine (e.g., 40% w/w) and hydroiodic acid (e.g., 57% w/w) at 0°C. acs.org The reaction is typically allowed to proceed for a couple of hours to ensure complete reaction. rsc.org
Table 1: Parameters for Solution-Based Synthesis of this compound
| Parameter | Description | Source |
|---|---|---|
| Reactants | Methylamine (CH₃NH₂) and Hydroiodic Acid (HI) | acs.orgrsc.org |
| Solvent | Ethanol, Water, or a mixture | acs.orgrsc.org |
| Temperature | Typically 0°C (ice bath) to control the exothermic reaction | acs.orgep2-bayreuth.de |
| Stoichiometry | Equimolar amounts of methylamine and hydroiodic acid | acs.org |
| Reaction Time | Generally around 2 hours with continuous stirring | rsc.org |
Purification and Isolation Procedures for this compound
Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, solvents, and byproducts. A common initial step is the removal of the solvent, often achieved using a rotary evaporator at an elevated temperature (e.g., 60-70°C) under reduced pressure. acs.org This process yields the crude crystalline product.
Further purification is crucial and is typically accomplished through washing or recrystallization. Washing the crude product with a non-polar solvent like diethyl ether is a frequently employed method to remove impurities. rsc.org The solid is typically washed multiple times. ru.nl
For higher purity, recrystallization is performed. Ethanol is a common solvent for the recrystallization of this compound. acs.orgrsc.org The crude product is dissolved in hot ethanol, and upon cooling, purified crystals of this compound precipitate out, leaving impurities in the solution. This process can be repeated multiple times to achieve very high purity (e.g., >99.9%). nih.gov After purification, the final product is dried under vacuum overnight to remove any residual solvent. rsc.org The purity of the final product is critical as impurities can significantly impact the performance of perovskite solar cells. nih.gov
Table 2: Common Purification and Isolation Steps for this compound
| Step | Description | Common Solvents/Conditions | Source |
|---|---|---|---|
| Solvent Removal | Evaporation of the reaction solvent to obtain the crude product. | Rotary evaporation at 40-70°C. | acs.orgep2-bayreuth.de |
| Washing | Removal of soluble impurities from the crude solid. | Diethyl ether. | rsc.org |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool to form pure crystals. | Ethanol. | acs.orgrsc.org |
| Drying | Removal of residual solvent from the purified product. | Overnight under vacuum. | rsc.org |
Advanced Synthesis Approaches for Methylammonium Lead Iodide Perovskites Utilizing this compound
Mechanochemical Synthesis Routes
Mechanochemical synthesis is a solvent-free method that involves the grinding of solid-state precursors to induce a chemical reaction. ep2-bayreuth.deacs.org In the context of methylammonium lead iodide perovskite synthesis, solid this compound and lead(II) iodide (PbI₂) powders are milled together, often in a ball mill. ep2-bayreuth.deru.nl This high-energy milling provides the necessary energy to initiate the reaction between the two precursors, forming the perovskite structure.
The properties of the resulting perovskite powder, such as particle size and defect density, can be influenced by the characteristics of the initial this compound, including its reactant size. ru.nl Research has shown that using larger this compound reactant particles can lead to larger perovskite particles with a lower defect density. ru.nl This method offers excellent control over stoichiometry and can produce highly stable perovskite powders. acs.org
Solvent-Free Deposition Techniques
Solvent-free deposition techniques are advantageous as they avoid issues related to solvent residues and are more suitable for large-scale manufacturing. One prominent method is vapor-phase deposition, where this compound plays a key role.
In a common two-step vapor-assisted approach, a film of lead(II) iodide is first deposited on a substrate. This film is then exposed to this compound vapor at an elevated temperature (around 150°C), leading to the conversion of the PbI₂ film into a CH₃NH₃PbI₃ perovskite film. wikipedia.org The purity of the this compound is critical in this process, as impurities can affect its evaporation dynamics. researchgate.net
Another innovative solvent-free approach involves the in situ generation of this compound from methylamine and iodine vapors. acs.org This method allows for the conversion of a pre-deposited metallic lead film into a perovskite film through sequential treatment with iodine and methylamine vapors. acs.org
Vapor transport deposition is another advanced technique where this compound vapor is transported by a carrier gas into a deposition chamber to react with a PbI₂-coated substrate. acs.org This method allows for the deposition of uniform perovskite layers over large areas. epfl.ch The sticking coefficient of this compound on the substrate is a critical parameter in this process, and it has been observed that MAI can disproportionate into methylamine and hydrogen iodide during thermal evaporation. rsc.org
Multi-Step Solution Deposition Methods
Multi-step solution deposition methods offer better control over the perovskite film morphology compared to single-step methods. A common two-step sequential deposition process involves first spin-coating a layer of lead(II) iodide onto a substrate. mdpi.com In the second step, the PbI₂-coated substrate is immersed in a solution of this compound in a solvent like isopropanol (B130326) or ethanol. epfl.ch The this compound then intercalates into the PbI₂ film, leading to the formation of the perovskite structure.
The concentration of the this compound solution and the dipping time are crucial parameters that affect the quality of the final perovskite film. This method allows for better control over the crystallization process, often resulting in more uniform and pinhole-free films. Variations of this method exist, such as the use of different solvents and additives in the this compound solution to further tune the film properties.
Role of Methylammonium Iodide in Perovskite Formation and Crystallization Dynamics
Precursor Solution Chemistry and Thermodynamics
The composition and thermodynamics of the precursor solution are foundational to the crystallization process. The interactions between MAI, lead iodide (PbI₂), and the solvent system dictate the formation pathway and ultimate quality of the perovskite film.
The molar ratio of methylammonium (B1206745) iodide (MAI) to lead iodide (PbI₂) in the precursor solution is a critical parameter that significantly influences the crystallization process, film morphology, and the final properties of the methylammonium lead iodide perovskite. worldscientific.com Studies have shown that adjusting this ratio can lead to improved film quality and device performance.
An excess of MAI in the precursor solution has been found to promote the formation of large, continuous grains in the final perovskite film. acs.org This is attributed to the formation of layered intermediate phases during crystallization. acs.org Conversely, when the precursors are present in stoichiometric equivalence, the initial stages of crystallization often involve the formation of solvates, which can result in films with poor surface coverage and needle-like structures. acs.org Research has indicated that a high-purity perovskite, with minimal residual MAI and PbI₂ peaks, can be obtained when the concentration ratio between MAI and PbI₂ is five times the initial value (MAI/PbI₂ = 5). rsc.org Furthermore, increasing the molar ratio of MAI has been shown to enhance the stability of the perovskite films in the presence of air and humidity. nih.govrsc.org For instance, a film with a 1:5 ratio of PbI₂ to MAI remained stable for about 13 days, while a 1:25 ratio extended this stability to 20 days. nih.govrsc.org
Systematic studies on tuning the equimolar precursor ratio have demonstrated that an optimal concentration exists for achieving the best film morphology and device performance. mdpi.comresearchgate.net In one study, various equimolar concentrations of MAI and PbI₂ were investigated, and a ratio of 1.5:1.5 was found to be optimal, resulting in a compact morphology suitable for solar cell applications. mdpi.comresearchgate.net Deviations from this optimal ratio, such as 1.0:1.0, 1.2:1.2, and 1.6:1.6, led to films with pinholes and cracks. mdpi.com The activation energy of crystallization is also affected by the MAI concentration. Films with a stoichiometric excess of MAI exhibit a higher activation energy for crystallization, which is consistent with the energy required to sublime the excess MAI during film formation. acs.org
| MAI:PbI₂ Molar Ratio | Film Morphology | Stability | Power Conversion Efficiency (PCE) | Reference |
| 1:1 (Equimolar) | Needle-like structures, poor coverage | Lower | Sub-optimal | acs.org |
| 1.5:1.5 (Equimolar) | Compact, optimal morphology | - | ~14.56% | mdpi.comresearchgate.net |
| 1:5 | High-purity perovskite | Stable for ~13 days | - | rsc.orgnih.gov |
| 1:25 | - | Stable for ~20 days | - | nih.govrsc.org |
| Excess MAI | Large, continuous grains | Enhanced | - | acs.org |
During the solution processing of methylammonium lead iodide perovskites, the interaction between the precursor molecules and the solvent often leads to the formation of solvate intermediate phases. frontiersin.org These intermediate phases can significantly influence the crystallization pathway, diverging it from a simple solvent evaporation process to a more complex, multi-step formation mechanism. frontiersin.org The formation of these solvate phases is strongly dependent on the coordination strength of the solvent with the lead-halide solution complexes and the solvent's evaporation rate. frontiersin.org
Strongly coordinating solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) readily form solvate-intermediate phases. frontiersin.org In contrast, for weakly coordinating solvents such as gamma-butyrolactone (B3396035) (GBL), the methylammonium lead iodide (MAPbI₃) phase may crystallize directly without the formation of a distinct intermediate phase. frontiersin.org The nature of these solvate intermediate phases can also differ depending on the solvent. For instance, DMSO and DMF have been suggested to form solvate phases that incorporate both the solvent and methylammonium (MA) molecules. frontiersin.org On the other hand, N-methylpyrrolidone (NMP) is thought to form a solvate phase that only incorporates the lead iodide precursors, such as PbI₂-NMP. frontiersin.org
The presence of these intermediate phases is not always a prerequisite for high-quality perovskite films. In some cases, processes that minimize the formation of intermediate phases have been shown to yield high-efficiency solar cells. nih.govelsevier.com For example, using trimethyl phosphate (B84403) (TMP), a weak Lewis-base solvent, can lead to the direct crystallization of the perovskite phase with a negligible amount of intermediate phase formation after the anti-solvent dripping step. nih.govelsevier.com This is attributed to the high miscibility of TMP with the anti-solvent and the weak bonding in the Lewis adduct. nih.govelsevier.com
The choice of solvent system and the use of processing additives are critical factors that significantly influence the crystallization dynamics and final morphology of methylammonium lead iodide perovskite films. The solvent's properties, such as its coordination strength and evaporation rate, play a crucial role in the formation of intermediate phases and the subsequent crystallization of the perovskite. frontiersin.org
Different solvents can lead to different crystallization pathways. For instance, strongly coordinating solvents like dimethyl sulfoxide (DMSO) tend to form stable solvate-intermediate phases, while weakly coordinating solvents like gamma-butyrolactone (GBL) may allow for the direct crystallization of the perovskite phase. frontiersin.org The use of binary solvent mixtures can further modulate the crystallization kinetics, where the evaporation rate is often dominated by the more volatile solvent, leading to an unequal evaporation of the mixture's components. researchgate.net
Processing additives are frequently employed to gain better control over the crystallization process. Additives such as 1,8-diiodooctane (B1585395) (DIO) and hydriodic acid (HI) can accelerate the nucleation process and act as nucleation centers, promoting heterogeneous nucleation. acs.org DIO has been reported to improve the coverage and smoothness of the perovskite film by stimulating heterogeneous nucleation and modifying the interfacial energy. nih.gov HI, on the other hand, can enhance the solubility of lead iodide, which favors the growth of continuous perovskite crystals. nih.gov It can also suppress the decomposition of the perovskite by recovering methylamine (B109427) from its decomposition products. acs.orgnih.gov The addition of certain amines as additives can also impact perovskite crystallization, although their high chemical reactivity can lead to changes in the precursor solution over time. semanticscholar.org Furthermore, adding materials like methylammonium iodide to the anti-solvent has been shown to reduce lead iodide residues and improve the crystallinity of the perovskite layer. nih.gov
| Additive/Solvent System | Effect on Crystallization | Resulting Film Properties | Reference |
| Dimethyl Sulfoxide (DMSO) | Forms stable solvate-intermediate phases | - | frontiersin.org |
| gamma-Butyrolactone (GBL) | Allows for direct crystallization of perovskite | - | frontiersin.org |
| 1,8-diiodooctane (DIO) | Accelerates nucleation, promotes heterogeneous nucleation | Improved coverage and smoothness | acs.orgnih.gov |
| Hydriodic Acid (HI) | Enhances PbI₂ solubility, suppresses decomposition | Fewer crystalline domains, dense pure perovskite | acs.orgnih.gov |
| This compound (in anti-solvent) | Reduces PbI₂ residues | Improved crystallinity | nih.gov |
| Ethylammonium Bromide (EABr) (in MASnI₃) | Slows down crystallization | Smooth film with high crystallinity | rsc.org |
Atomistic and Microscopic Crystallization Mechanisms of Methylammonium Lead Iodide
Understanding the crystallization of methylammonium lead iodide at the atomistic and microscopic levels is crucial for controlling the morphology and quality of the perovskite films. This involves examining the processes of nucleation and crystal growth from the solution phase, as well as solid-state transformations that can occur.
The nucleation and crystal growth of methylammonium lead iodide (MAPbI₃) from a precursor solution is a multi-stage process that dictates the final morphology of the perovskite film. acs.orgresearchgate.net Metadynamics simulations have revealed that the nucleation process begins with the formation of dense amorphous clusters consisting mainly of lead and iodide ions from the homogeneous solution. acs.orgresearchgate.net These clusters then evolve into lead iodide (PbI₂)-like structures. acs.orgresearchgate.net Subsequently, methylammonium (MA⁺) ions diffuse into these PbI₂-like aggregates, triggering a solid-solid transformation into the perovskite crystal structure. acs.orgresearchgate.net This highlights the critical role of the monovalent cations in inducing the nucleation process in lead halide perovskites. acs.org
The kinetics of crystal growth are influenced by various factors, including the solvent and the presence of additives. In some systems, the perovskite formation follows a fast nucleation step which is then followed by a slower crystal growth or ripening step. frontiersin.org The immersion time in a this compound solution during sequential deposition methods also strongly affects the morphology of the perovskite film, with longer immersion times leading to the growth of larger, more cuboid-shaped crystals. researchgate.net The growth of large, well-faceted single crystals of methylammonium lead iodide can be achieved through solution processing, offering a low-cost route for their synthesis. nih.gov The growth of these single crystals can occur through mechanisms involving screw dislocations, where elemental steps with heights corresponding to half of the unit cell are generated. researchgate.net
Additives can modify the nucleation and growth kinetics. For instance, additive-free MAPbI₃₋ₓClₓ has been observed to follow a reaction-controlled growth mechanism. acs.org In contrast, when additives like 1,8-diiodooctane (DIO) and hydriodic acid (HI) are present, the growth may follow a hindered diffusion-controlled mechanism. acs.org These additives can accelerate the nucleation process and act as nucleation centers, promoting heterogeneous nucleation. acs.org
The crystallization of methylammonium lead iodide can also proceed through thermally activated disorder-to-order transformations. acs.orgresearcher.life Molecular dynamics simulations have shown that this compound (MAI) and lead iodide (PbI₂) precursors can aggregate into a disordered film, which then undergoes a thermally activated transformation to a crystalline state upon annealing. acs.orgresearcher.lifenih.gov This process of crystal evolution during annealing exhibits morphological characteristics consistent with the Stranski-Krastanov growth mode. acs.orgresearcher.lifenih.gov
The temperature dependence of the crystal growth rate in these transformations reveals an activation energy that can be attributed to the energy required for processes such as the dissociation of defective lead-iodide bonds and the diffusion of lead. acs.orgnih.gov An activation energy of 0.37 eV has been reported for this process. acs.orgnih.gov
Furthermore, methylammonium lead iodide is known to undergo structural phase transitions upon heating, typically from a lower symmetry to a higher symmetry phase. researchgate.net For instance, an orthorhombic-to-tetragonal phase transition can be induced by temperature. researchgate.net The dynamics of these phase transitions can occur on the nanosecond timescale. researchgate.net Thermal annealing can also induce an irreversible crystal reorientation, for example, from the (002) to the (110) orientation at high temperatures, which can lead to improved film morphology and optoelectronic properties. rsc.org It is important to note that the decomposition of methylammonium lead iodide at elevated temperatures can be reversible when protected from environmental factors like oxygen and moisture. acs.org In a vacuum, the decomposition and subsequent reformation of the perovskite structure have been observed to be fully reversible up to 165 °C. acs.org
Role of this compound in Supersaturation and Interfacial Energy Control
At lower MAI:PbI₂ ratios (specifically, less than 1.7), an increase in the amount of MAI facilitates the supersaturation of the precursor solution at a lower temperature researchgate.netscispace.com. This indicates that MAI actively lowers the energy barrier for nucleation. Conversely, at high MAI:PbI₂ ratios, a shift in the preferred crystal growth planes is observed. The growth transitions from being dominated by the (100) plane to the (001) plane researchgate.netscispace.com. The (001) plane possesses a higher interfacial energy, which consequently raises the required crystallization onset temperature researchgate.netscispace.com. This dual role highlights MAI's function as a critical modulator of the thermodynamic landscape of perovskite crystallization. The initial stage of this process involves the formation of dense, amorphous clusters of lead and iodide, which then structure into PbI₂-like aggregates. Subsequently, methylammonium ions diffuse into these aggregates, triggering a solid-solid transformation into the final perovskite crystal researchgate.net.
Characterization of Crystallization Modes (e.g., Needle vs. Granular)
The morphology of the resulting perovskite film, including whether it forms needle-like or granular structures, is heavily influenced by the crystallization dynamics controlled by this compound. A needle-like structure in the perovskite film has been identified as an indicator of high purity nih.gov. The crystallization process itself can be complex, involving the formation of intermediate phases. For instance, in certain solvent systems, the crystallization proceeds through a solvate-intermediate phase, and the kinetics of transformation to the final perovskite phase are temperature-dependent frontiersin.org.
Impact on Perovskite Morphology and Microstructure
Control over Nanocrystal Morphologies (e.g., Nanoplates, Nanocubes, Nanorods)
The stoichiometry of this compound is a key factor in directing the morphology of perovskite nanocrystals. By precisely regulating the amount of MAI and the addition rate of the precursor solution, it is possible to selectively synthesize uniform nanoplates, nanocubes, or nanorods of methylammonium lead iodide (MAPbI₃) mdpi.comresearchgate.netnih.gov.
The formation mechanism varies with the desired morphology. Nanocubes, for example, are formed through a dissolution-crystallization process, which can lead to unreacted precursors creating vacancies within the resulting crystals mdpi.com. In contrast, nanoplates are formed via a simpler in-situ transition process, which results in fewer preserved defects mdpi.com. This difference in formation pathways has a direct impact on the material's properties. Nanoplates typically exhibit more intense photoluminescence and longer carrier lifetimes compared to nanocubes and nanorods mdpi.comresearchgate.netnih.gov.
| Nanocrystal Morphology | Calculated Bandgap (eV) | Relative Photoluminescence Intensity | Relative Carrier Lifetime |
|---|---|---|---|
| Nanorods | 1.53 | Lower | Shorter |
| Nanocubes | 1.58 | Lower | Shorter |
| Nanoplates | 1.56 | Stronger | Longer |
Data sourced from research on MAPbI₃ nanocrystal synthesis mdpi.com.
Modulation of Perovskite Film Quality, Microstrain, and Dislocation Density
The concentration of the this compound precursor is a critical parameter that influences the quality of MAPbI₃-based perovskite films, including their microstrain and dislocation density researchgate.net. Adjusting the MAI concentration during fabrication can significantly alter these structural properties researchgate.net. High-quality films are characterized by low root-mean-square (RMS) roughness, which correlates with lower microstrain and fewer dislocations researchgate.net. For instance, perovskite films prepared with a chlorobenzene (B131634) anti-solvent treatment, which helps manage MAI interaction, showed an RMS roughness of 8.32 nm, compared to 150.63 nm for untreated films researchgate.net. As perovskite films degrade and decompose into lead iodide, both microstrain and dislocation densities proportionally increase researchgate.net. Furthermore, the duration of MAI loading during the deposition process has a significant impact; even brief variations can affect the doping density profile across the film, potentially leading to performance issues rsc.org.
| Property | Value with CB Treatment | Value without CB Treatment |
|---|---|---|
| RMS Roughness (nm) | 8.32 | 150.63 |
| Direct Optical Bandgap (eV) | 1.61 | 1.51 |
| Urbach Energy (Eu) (eV) | 0.04 | 0.22 |
Data comparing perovskite films with and without chlorobenzene (CB) anti-solvent treatment researchgate.net.
Strategies for Promoting Crystal Growth and Grain Size
A primary strategy for producing high-efficiency perovskite solar cells is to cultivate a film with large, uniform crystal grains, which minimizes grain boundaries that can act as sites for charge recombination. The use of excess this compound is a key technique to achieve this. Adding extra-stoichiometric MAI can effectively control and increase the crystal size, leading to the formation of large-grain perovskite membranes nih.gov. Research has shown that increasing the molar ratio of MAI to PbI₂ (e.g., to 5:1 or 25:1) can help reconstruct the perovskite material over time, leading to higher quality films with larger grains nih.gov.
Other strategies involving MAI include:
Additive-Mediated Growth : The addition of MAI as an additive in the preparation of other perovskite types, such as CsPbI₂Br, can retard the crystallization kinetics. This slowing of the process allows for the formation of a highly crystalline structure composed of microsized grains with a reduced density of defects nih.gov.
Anti-Solvent Engineering : Introducing MAI into the anti-solvent (such as chlorobenzene) used during the one-step deposition method helps to reduce lead iodide residues and significantly improves the crystallinity of the perovskite layer nih.gov.
Surface Treatment : Applying a thin layer of MAI to the surface of a pre-formed perovskite film can passivate defects and improve the interface between the perovskite and adjacent layers in a solar cell device nih.gov.
Influence of Methylammonium Iodide on the Electronic and Optoelectronic Properties of Perovskite Materials
Electronic Structure Modulation
The incorporation of methylammonium (B1206745) iodide into the perovskite lattice is not a passive structural role; it actively modulates the material's electronic landscape. This modulation is a result of the direct and indirect contributions of the methylammonium cation and the iodide anion to the electronic states and their interaction with the inorganic framework.
The electronic band edges of methylammonium lead iodide (MAPbI₃) perovskites, which are crucial for their optoelectronic function, are primarily formed by the inorganic lead-iodide framework. nih.gov The valence band maximum (VBM) is composed of antibonding interactions between the iodine 5p and lead 6s orbitals. nih.gov The conduction band minimum (CBM) is dominated by the lead 6p states with smaller contributions from iodine 5p states. nih.gov
While the direct contribution of the methylammonium (MA⁺) cation to the band-edge states is minimal, its molecular states are present at energy levels several electronvolts below the VBM. nih.gov Specifically, in MAPbI₃, broad intensity peaks corresponding to methylammonium molecular states are found at binding energies of approximately 8, 10.5, and 12.5 eV. nih.gov The iodide 5p levels, however, make a predominant contribution to the top of the valence band, typically within a binding energy range of 2.5 to 5.5 eV. nih.gov The significant difference in the electronic structure between standalone methylammonium iodide and the MAPbI₃ perovskite highlights the profound effect of the lead-iodide framework and its interactions with the MA⁺ cation. nih.gov For instance, the experimental band gap of MAPbI₃ is around 1.55 eV, a drastic reduction from the ~3.12 eV band gap of MAI, which is attributed to the hybridization of iodine and lead orbitals. acs.org
The interaction between the methylammonium cation and the inorganic lead-halide cage is a key factor in the material's electronic properties. This interaction is primarily mediated by hydrogen bonding between the amine group (N-H) of the MA⁺ cation and the iodide ions of the PbI₆ octahedra. nih.govarxiv.orgepj.org This hydrogen bonding leads to the formation of hybrid orbitals. nih.govacs.org While significant hybridization between the organic and inorganic components is not observed directly at the valence band maximum, nih.gov electronic coupling has been identified in the unoccupied states (conduction band). aps.org
This coupling is contrary to the earlier notion that the organic cation is electronically inert and is relevant for understanding electron dynamics within the material. aps.org The hybridization spreads the MA⁺ states within the valence band region of the perovskite structure and also leads to an increased presence of MA⁺ levels in the conduction band shoulder. acs.org This orbital mixing is a distinct signature of the hydrogen bonding that relaxes the electronic structure. nih.gov The strength of this interaction can be influenced by the choice of halide, with studies on precursor materials showing that the interaction of the methylammonium cation is stronger with chlorine than with iodine. acs.org
The dynamic nature of the methylammonium cation within the inorganic lattice has a significant impact on the electronic properties of the perovskite. Theoretical studies, often employing density functional theory (DFT), have revealed that the movement and orientation of the MA⁺ cation are not trivial and can dynamically alter the band structure. nih.govresearchgate.net
Research has focused on the effects of the MA⁺ molecule's movement along its C-N axis, which provides a more controlled way to study its influence compared to focusing solely on rotation. arxiv.orgresearchgate.net These investigations show that the position of the MA⁺ cation influences the surrounding inorganic framework, particularly the iodide ions. arxiv.orgepj.org As the MA⁺ cation moves, the H-I bond length with the inorganic cage tends to be preserved, which causes a displacement of the iodide ion from its ideal position in the Pb-I-Pb alignment. arxiv.orgepj.org This displacement breaks the inversion symmetry of the crystal structure, which in turn determines the nature of the band gap transition and can induce a Rashba-type effect. arxiv.orgresearchgate.net Furthermore, this movement can cause the band gap to narrow by as much as 0.26 eV, demonstrating a direct link between the organic cation's dynamics and the material's fundamental electronic properties. arxiv.orgepj.org
Charge Carrier Dynamics and Transport Phenomena
This compound influences not only the static electronic structure but also the dynamic behavior of charge carriers—electrons and holes—within the perovskite material. This includes affecting carrier transport, recombination rates, and the distribution of charged species that can facilitate or hinder charge movement.
| Property | Reported Value | Conditions/Notes |
|---|---|---|
| Carrier Diffusivity | 0.74 - 1.77 cm²/s | Measured in individual crystalline domains, demonstrating long-range transport. nih.gov |
| Second-Order Recombination Rate Constant (k₂) | 1.5 x 10⁻⁹ - 5.3 x 10⁻⁹ cm³/s | Varies with the mole fraction of MAI. rsc.org |
| Carrier Cooling Time | ~300 fs (low fluence) to ~2.8 ps (high fluence) | Slowing at high fluence is attributed to the "hot phonon effect". rsc.org |
The concentration and processing of this compound can significantly impact the doping density and the presence of uncoordinated ions in perovskite films. For instance, studies using a two-step deposition method have shown that the MAI loading time has a substantial effect on the doping density profile. researchgate.net Short loading times can lead to an inhomogeneous doping profile across the film, which can negatively affect device performance. researchgate.net
Intrinsic defects within the perovskite lattice, such as vacancies of methylammonium, lead, or iodide, can act as dopants, contributing to the material's unintentional self-doping. acs.org The migration of ions, particularly iodide ions, mediated by vacancies, is a critical factor influencing carrier transport and is considered a potential origin for current hysteresis in perovskite devices. mdpi.comnih.gov Doping the perovskite with additional mobile iodide ions can significantly enhance this ion migration. mdpi.com However, some multifaceted studies suggest that for many common lead-based perovskites, the intrinsic electronic doping density is consistently below a critical threshold (<10¹² cm⁻³) where it would significantly influence device performance. arxiv.org Despite this low electronic doping, mobile ions are present in sufficient quantities to create space-charge regions that can affect the device's operation. arxiv.org
Interface Energetics and Interfacial Chemistry
Role of this compound in Determining Interfacial Electronic Alignment
Research has shown that introducing an ultrathin layer of excess MAI on top of a methylammonium lead iodide (MAPbI₃) perovskite film can lead to favorable tuning of the energy levels at the interface. core.ac.ukmonash.edu Photoelectron spectroscopy studies have been employed to investigate the interface between the perovskite and the spiro-MeOTAD hole-transport layer (HTL). acs.orgmonash.edu These studies reveal that controlling the amount of excess MAI allows for the optimization of the interfacial energetics. core.ac.ukmonash.edu
Interestingly, X-ray photoelectron spectroscopy (XPS) results indicate that MAI dissociates at low thicknesses (less than 16 nm) when deposited on MAPbI₃. It is these dissociated species, rather than the intact MAI layer, that are responsible for the beneficial interfacial energy-level tuning. monash.edu This modification of the interface leads to a significant improvement in device performance. For instance, the addition of a thin 4 nm layer of MAI has been shown to increase the average steady-state power conversion efficiency (PCE) and markedly improve the reproducibility of the solar cells from batch to batch. acs.org
The orientation of the methylammonium (MA) cations within the perovskite structure also has a profound impact on the electronic properties. First-principles electronic structure calculations have demonstrated that different arrangements of the MA cations can lead to structures with markedly different band structures. acs.org A net orientation of the MA cations can create a strong bending in the valence and conduction bands, which can aid in charge separation and reduce carrier recombination. acs.org This highlights the intricate relationship between the organic cation and the electronic landscape at the material's interfaces.
The following table summarizes the impact of an additional MAI layer on the performance of perovskite solar cells.
| MAI Layer Thickness | Average Stabilized PCE | PCE Standard Deviation |
| 0 nm (Reference) | 14.5% | High |
| 4 nm | 17.2% | Low |
Dynamics of Iodide Species Migration at Material Interfaces
One of the key challenges impacting the long-term stability and performance of methylammonium lead iodide-based perovskite solar cells is the migration of ionic species, particularly iodide ions. nih.govarxiv.org This ion migration is a thermally activated process and is understood to be a significant contributor to the characteristic current-voltage hysteresis observed in these devices. nih.govep2-bayreuth.de
Under an electric field, iodide ions (I⁻) can move within the perovskite lattice. acs.org This migration is not a simple process and is influenced by factors such as temperature, electric field strength, and the presence of defects or vacancies. arxiv.orgep2-bayreuth.de It is believed that the migration mechanism involves iodide ions moving via interstitial sites within the perovskite crystal structure. researchgate.net This movement can be facilitated by the dynamic orientation of the methylammonium cations, which can create transient pathways or "gates" for the ions to pass through. researchgate.net
The migration and subsequent accumulation of iodide ions at the interfaces between the perovskite and the charge transport layers (e.g., TiO₂ or spiro-OMeOTAD) can significantly alter the interfacial barriers. nih.govresearchgate.net For example, under a positive bias, iodide ions tend to migrate towards the hole selective contact. researchgate.net Conversely, under a negative bias, they can accumulate at the interface with the electron transport layer, such as titanium dioxide (TiO₂). researchgate.net This accumulation of charged species at the interfaces modulates the built-in potential and affects charge extraction, leading to the observed hysteresis in device performance. nih.gov
The migration of iodide is not just a transient effect; it can also lead to long-term degradation of the device. The displacement of iodide can result in the formation of an iodide-deficient layer at one interface and an accumulation at the other. researchgate.net This can lead to irreversible chemical reactions. For instance, when silver (Ag) is used as the electrode material, migrating iodide can react to form silver iodide (AgI), leading to the exhaustion of iodine in the perovskite layer and a severe drop in device efficiency. acs.org X-ray photoelectron spectroscopy (XPS) has been used to quantify the redistribution of elements after long-term electrical biasing, providing direct evidence of this ionic movement. ep2-bayreuth.de
The table below presents data from an XPS analysis showing the change in the elemental ratio of iodine to lead at the positive and ground electrodes after applying a bias, illustrating the extent of iodide migration.
| Condition | I/Pb Ratio at Positive Electrode | I/Pb Ratio at Ground Electrode |
| As-prepared | ~3.03 | ~3.03 |
| After 1V bias for 30 min | 5.65 ± 0.93 | 2.29 ± 0.04 |
Methylammonium Iodide and Perovskite Material Stability and Degradation Mechanisms
Intrinsic and Extrinsic Factors Affecting Perovskite Stability
The stability of methylammonium (B1206745) lead iodide perovskites is influenced by both intrinsic and extrinsic factors. osti.govacs.orgacs.org Intrinsic factors are inherent to the material's chemistry and crystal structure, while extrinsic factors are external environmental stressors. aip.orgacs.org
Intrinsic Factors:
Perovskite Stoichiometry: The precise ratio of the constituent ions (methylammonium, lead, and iodide) is crucial for maintaining a stable perovskite phase.
Strength of Bonds: The ionic nature of the bonds within the perovskite lattice, particularly the interaction between the organic methylammonium cation and the inorganic lead-iodide framework, influences its stability. osti.gov
Ion Migration: The mobility of ions within the crystal lattice, especially iodide ions and methylammonium cations, is a significant intrinsic factor leading to degradation. aip.orgossila.com
Extrinsic Factors:
Moisture: Ambient humidity is a primary cause of rapid degradation in MAPbI3. ossila.com The hygroscopic nature of the methylammonium cation makes the material particularly susceptible to moisture-induced decomposition. aip.org
Oxygen: The presence of oxygen, especially in combination with light, can lead to the oxidation of the perovskite material. ossila.comaip.org
Temperature: Elevated temperatures can cause thermal decomposition of the perovskite, with the organic methylammonium component being particularly volatile. aip.orgossila.com
Light: Illumination, especially in the presence of oxygen and moisture, can accelerate degradation processes through the generation of reactive species. ossila.comaip.org
The interplay of these factors often leads to a cascade of degradation reactions that can irreversibly damage the perovskite structure and diminish the performance of photovoltaic devices. ossila.com
| Factor Category | Specific Factor | Impact on Methylammonium Iodide Perovskite Stability |
| Intrinsic | Perovskite Stoichiometry | Deviations can lead to the formation of defect phases and instability. |
| Strength of Bonds | Weaker ionic interactions can lower the energy barrier for degradation. osti.gov | |
| Ion Migration | Movement of ions can create defects and alter the material's composition. aip.orgossila.com | |
| Extrinsic | Moisture | Causes rapid degradation and formation of lead iodide. ossila.com |
| Oxygen | Leads to photo-oxidative decomposition, especially under illumination. ossila.comaip.org | |
| Temperature | Can induce thermal decomposition and volatilization of methylammonium. aip.orgossila.com | |
| Light | Accelerates degradation, particularly in the presence of oxygen and moisture. ossila.comaip.org |
Degradation Pathways and Mechanisms Involving this compound
The degradation of this compound within the perovskite structure can proceed through several interconnected pathways. These mechanisms often involve the interplay of light, moisture, and heat, leading to the breakdown of the material.
The combined presence of light and oxygen is a significant driver of MAPbI3 degradation. aip.org This process, known as photo-oxidative decomposition, involves a series of steps that lead to the breakdown of the perovskite structure.
Under illumination, photo-generated electrons can be transferred to adsorbed oxygen molecules, forming highly reactive superoxide (B77818) anions (O₂⁻). rsc.orgrsc.orgresearchgate.net These superoxide anions then trigger a rapid oxidation process on the perovskite surface. rsc.org This surface oxidation can lead to the formation of lead oxide (PbO) and the release of water molecules. rsc.orgresearchgate.net While the initial surface oxidation can form a passivating layer that hinders further oxidation of the bulk material, the water produced during this process can then contribute to further degradation through hydration. rsc.orgrsc.org
Generation of superoxide anions: Light absorption creates electron-hole pairs, and the electrons react with oxygen to form O₂⁻. rsc.org
Rapid surface oxidation: The superoxide anions react with the perovskite surface, leading to the formation of oxidation products and the release of water. rsc.org
Slow inner hydration: The water produced in the surface oxidation then causes the hydration and eventual breakdown of the inner perovskite lattice. rsc.org
It has been observed that MAPbI₃ films are stable in the dark even with oxygen present, and also stable under intense light in the absence of oxygen, highlighting the synergistic and destructive effect of light and oxygen. aip.org
Moisture is a well-known and potent cause of degradation for methylammonium lead iodide perovskites. ossila.com The hygroscopic nature of the methylammonium cation makes these materials highly susceptible to humidity. aip.org
Exposure to moisture can lead to the hydration of the perovskite lattice. rsc.org The penetration of water molecules into the crystal structure can result in the formation of monohydrate and dihydrate MAPbI₃ species. acs.org This hydration ultimately leads to the complete decomposition of the perovskite into its constituent components: solid lead iodide (PbI₂) and an aqueous solution of this compound (CH₃NH₃I). osti.govacs.orgresearchgate.net
The level of humidity plays a critical role in the degradation process. While lower levels of humidity (~60% relative humidity) may have a limited impact, higher levels (~100% relative humidity) can trigger irreversible structural transformation and full degradation. osti.govacs.orgresearchgate.net This degradation is characterized by the delamination of the organic this compound from the lead iodide octahedral framework. osti.govacs.org The accumulation of lead and iodine in certain regions, as observed through elemental analysis, confirms the formation of a separate PbI₂ crystalline phase. osti.govacs.org
| Humidity Level | Effect on MAPbI₃ Stability |
| Low (~60% RH) | Limited impact on structural stability. osti.govacs.orgresearchgate.net |
| High (~100% RH) | Formation of PbI₂ and aqueous CH₃NH₃I, leading to irreversible degradation. osti.govacs.orgresearchgate.net |
Elevated temperatures can induce the thermal decomposition of methylammonium lead iodide. ossila.comacs.org This is a significant concern for the operational stability of perovskite solar cells, as they can experience increased temperatures during operation. aip.org
The primary thermal degradation pathway for MAPbI₃ involves its decomposition into lead iodide (PbI₂) and volatile species derived from the methylammonium cation. mdpi.com This decomposition can occur even in the absence of oxygen and water, albeit at a slower rate. ossila.com
Under simulated sunlight and temperatures ranging from 40-80°C, two main decomposition pathways involving the methylammonium component have been identified:
Reversible Path: MAPbI₃ ⇌ CH₃NH₂ + HI rsc.orgscispace.com
Irreversible Path: MAPbI₃ → NH₃ + CH₃I rsc.orgscispace.com
The reversible pathway involves the formation of methylamine (B109427) (CH₃NH₂) and hydrogen iodide (HI), which can potentially recombine to reform the perovskite in an encapsulated environment. rsc.orgscispace.com However, the irreversible pathway, which produces ammonia (B1221849) (NH₃) and methyl iodide (CH₃I), is considered more detrimental to the long-term stability of the device. rsc.orgscispace.com The volatilization of these byproducts from the perovskite film leads to a permanent loss of material and degradation of the device.
The deprotonation of the methylammonium (MA⁺) cation is a key step in several degradation mechanisms. This process involves the loss of a proton (H⁺) from the MA⁺ ion, leading to the formation of the neutral and volatile methylamine (CH₃NH₂) molecule.
This deprotonation can be initiated by various factors. For instance, in the presence of superoxide radicals formed during photo-oxidation, these radicals can deprotonate the MA⁺ cation. aip.org The resulting methylamine is highly volatile, with a boiling point of -6.6°C, and can easily escape from the perovskite film, leaving behind lead iodide. aip.org
Atomistic simulations have explored the energy barriers associated with different degradation routes. One pathway involves the deprotonation of MA⁺ to form methylamine and a hydrogen halide (HX, where X is a halide). acs.org Another pathway involves the breaking of the carbon-nitrogen bond to form ammonia (NH₃) and a methyl halide (CH₃X). acs.org The formation of these volatile byproducts, such as methylamine and methyl iodide, is a critical aspect of the degradation process as their loss from the material is often irreversible. scispace.comacs.org
In addition to the movement of the organic cation, the migration of iodide ions (I⁻) within the perovskite lattice is a significant factor contributing to instability and performance issues like current-voltage hysteresis. bohrium.comresearchgate.net The soft ionic nature of the perovskite crystal structure allows for the movement of ions under the influence of an electric field, such as the one present during solar cell operation. bohrium.com
The migration of iodide ions can lead to their accumulation at the interfaces between the perovskite layer and the charge transport layers. bohrium.com This accumulation can alter the interfacial energy barriers, affecting charge extraction and contributing to the observed hysteresis in the current-voltage characteristics of the device. bohrium.com The movement of iodide ions has been directly observed and is recognized as a key factor in the photoluminescence quenching and limiting the power conversion efficiency of perovskite solar cells. nih.gov
While some ionic movement may be reversible, the migration of iodide ions can also lead to irreversible chemical reactions and degradation. nju.edu.cn The movement of iodide ions can create vacancies within the lattice, which can then act as sites for further degradation. nju.edu.cn The interaction between migrating iodide ions and other components of the solar cell, such as the metal electrodes, can also lead to irreversible degradation of the device. rsc.org
The Role of this compound in Strategies for Enhancing Stability
The stability of perovskite materials, particularly in the context of their application in solar cells, is a critical area of research. This compound (MAI) plays a multifaceted role in the strategies developed to enhance this stability. Its involvement ranges from being a key component in the perovskite structure to a "healing" agent for mitigating defects.
Stabilization of Perovskite Crystal Structure by this compound Consumption
The consumption of this compound is a key factor in maintaining the integrity of the perovskite crystal structure. During the operation of perovskite solar cells, the material can degrade and form lead iodide (PbI₂), which is detrimental to performance. Research has shown that an excess of MAI in the initial precursor solution can act as a reservoir to counteract this degradation. nih.govresearchgate.netrsc.org
A proposed mechanism involves the excess MAI "reconstructing" the perovskite material over time by reacting with the PbI₂ that forms, thereby renewing the perovskite crystal structure. nih.govresearchgate.net This process of MAI consumption helps to stabilize the crystal structure and prolong the operational life of the device. nih.govresearchgate.net Studies have indicated that increasing the molar ratio of MAI to PbI₂ can significantly enhance the stability of the perovskite film when exposed to air. nih.govrsc.org For instance, a film with a higher MAI concentration can remain stable for a longer duration compared to one with a stoichiometric amount. nih.govrsc.org
This compound "Healing" Methods for Defect Mitigation and Humidity Stability
Defects within the perovskite crystal lattice can act as traps for charge carriers, reducing the efficiency of solar cells. This compound can be employed in post-fabrication treatments to "heal" these defects. One such method is MAI vapor or thermal annealing, which helps to prevent the volatilization of the organic component from the perovskite structure during heat treatment. jos.ac.cnresearching.cn This "healing" process can lead to the formation of higher-quality perovskite films with larger grain sizes and improved photovoltaic performance. jos.ac.cnresearching.cn
This method has also been shown to enhance the stability of the perovskite films in humid environments. jos.ac.cn By exposing a perovskite film to MAI treatment, its stability under ambient conditions with relative humidity between 30-40% can be significantly improved, with the material's absorption intensity remaining steady over extended periods. jos.ac.cn This suggests that the MAI healing method is a reliable way to promote crystal growth and improve both the performance and humidity stability of CH₃NH₃PbI₃ solar cells. jos.ac.cn
Impact of Excess this compound on Perovskite Film Stability
The amount of this compound used in the precursor solution has a significant impact on the resulting perovskite film's stability and performance. A slight excess of MAI can be beneficial, compensating for the loss of MAI that can occur at high temperatures during the fabrication process. acs.org This can lead to a notable increase in the grain size and crystallinity of the perovskite film, along with a reduction in defect density. acs.orgacs.org
Table 1: Effect of MAI:PbI₂ Molar Ratio on Perovskite Film Stability in Air
| MAI:PbI₂ Molar Ratio | Stability Duration (Days) | Key Observation | Source |
| 1:1 | ~5 | Film begins to decompose and turn yellow. | nih.govrsc.org |
| 5:1 | ~13 | Film remains stable without damage. | nih.govrsc.org |
| 25:1 | ~20 | Film remains stable and intact. | nih.govrsc.org |
Defect Chemistry and Evolution within Perovskite Structures
The performance and stability of perovskite-based devices are intrinsically linked to the defect chemistry within the crystal structure. The formation, aggregation, and diffusion of various defects can significantly impact the material's electronic and structural properties.
Formation and Aggregation of Lead-Related Defects
Lead-related defects are a common occurrence in methylammonium lead iodide perovskites. The most prevalent of these is the formation of lead iodide (PbI₂) as a secondary phase, often due to an incomplete reaction of the precursors or degradation of the perovskite material. tue.nl The aggregation of these Pb-related defects, particularly at the grain boundaries of the perovskite film, can create pathways that are detrimental to the device's stability and performance. nih.gov
While often considered detrimental, some studies suggest that the presence of excess PbI₂ at the interfaces between perovskite grains can, under certain conditions, passivate surface defects. acs.org However, the general consensus is that the formation of lead-related defects and their aggregation are undesirable as they can act as non-radiative recombination centers, hindering the efficiency of the solar cell. nih.gov
Diffusion of Iodine Vacancies and Interstitials
Iodine vacancies and interstitials are among the most mobile defects within the perovskite lattice, and their diffusion plays a crucial role in the material's stability. tue.nlacs.org
Iodine Vacancies (V_I^+): These defects have a low formation energy and are considered the primary contributor to ionic conductivity in methylammonium lead iodide. acs.org The migration of these positively charged vacancies can lead to ion accumulation at the interfaces within the solar cell, contributing to the hysteresis observed in current-voltage measurements. acs.org The diffusion barrier for iodine vacancies is reported to be low, ranging from 0.08 to 0.58 eV, allowing for their mobility at room temperature. acs.orgarxiv.org The migration of iodine vacancies has been shown to have a detrimental effect on the stability of the perovskite, potentially leading to its decomposition into PbI₂. tue.nl
Table 2: Calculated Diffusion Barriers for Key Defects in MAPbI₃
| Defect | Diffusion Barrier (eV) | Mobility at Room Temperature | Source |
| Iodine Vacancy (V_I^+) | 0.19 - 0.34 | High | acs.org |
| Iodine Interstitial (I_i^-) | Low (similar to V_I^+) | High | acs.org |
| Methylammonium Vacancy (V{MA}^-) | 0.62 - 0.89 | Low | acs.org |
| Methylammonium Interstitial (MA_i^+) | 0.38 - 0.48 | Moderate | acs.org |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for probing the fundamental properties of this compound and related perovskite materials. They allow for the detailed examination of electronic states, chemical bonding, compositional integrity, and degradation mechanisms.
X-ray Photoelectron Spectroscopy (XPS) for Electronic States and Surface Chemistry
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. wikipedia.org Based on the photoelectric effect, XPS analyzes the kinetic energy of electrons ejected from the top 5-10 nm of a surface when irradiated with an X-ray beam. wikipedia.org This technique is powerful because it reveals not only which elements are present but also their bonding environments, which is inferred from shifts in the core-level binding energies of the detected photoelectrons. wikipedia.org
In the context of this compound and perovskites, XPS is routinely used to:
Verify Stoichiometry: Confirm the relative concentrations of constituent elements like iodine, lead, nitrogen, and carbon on the film surface.
Identify Chemical States: Detect changes in the oxidation states of elements, which is crucial for studying degradation. For instance, the I 3d core level can be monitored for the presence of different iodine species. The binding energy of the I 3d5/2 band for iodide (I⁻) is typically observed around 619 eV. acs.orgresearchgate.net
Analyze Surface Chemistry: Investigate surface contamination, the effects of surface treatments, and the chemical composition of interfaces between the perovskite layer and adjacent charge transport layers.
Hard X-ray Photoelectron Spectroscopy (HAXPES), a variant of XPS that uses higher energy X-rays, offers the advantage of a greater probing depth (up to several tens of nanometers), enabling the non-destructive analysis of bulk properties and buried interfaces. acs.org Operando HAXPES studies on perovskite solar cells have been used to track ion migration, such as iodide transport, across layers under an applied voltage, revealing that a certain voltage threshold is required to trigger the migration process. acs.org
Table 1: Representative XPS Binding Energies for Elements in Methylammonium Lead Iodide
| Element | Core Level | Typical Binding Energy (eV) | Information Provided |
|---|---|---|---|
| Iodine (I) | 3d₅/₂ | ~619.0 | Chemical state of iodide |
| Lead (Pb) | 4f₇/₂ | ~138.0 | Chemical state of lead |
| Nitrogen (N) | 1s | ~402.0 | State of the methylammonium cation |
X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS)
X-ray Absorption Spectroscopy (XAS) is a technique that provides information on the local geometric and/or electronic structure around a specific absorbing atom. scispace.comwikipedia.org The technique is divided into two main regions: X-ray Absorption Near Edge Structure (XANES), which is sensitive to the oxidation state and coordination chemistry, and Extended X-ray Absorption Fine Structure (EXAFS), which provides information about the coordination number, distances, and species of the atoms immediately surrounding the selected element. scispace.comwikipedia.org
For this compound-based perovskites, XAS is particularly useful for studying the precursor solutions from which the films are made. osti.goviucr.org Research using XAS to characterize the lead coordination environment in precursor solutions has shown that:
In solutions with a stoichiometric ratio of lead iodide (PbI₂) and this compound (MAI), lead ions are coordinated by both solvent molecules and iodide ions. iucr.org
When a molar excess of MAI is added, the additional iodide ions displace the solvent molecules, leading to an increase in the iodide coordination number around the lead. iucr.org
The addition of processing additives like hydriodic acid (HI) can similarly displace solvent molecules and increase the iodide coordination, which has been shown to influence the final film morphology. osti.goviucr.org
Table 2: Summary of XAS/EXAFS Findings on Perovskite Precursor Solutions
| Precursor Solution Condition | Key Finding from XAS/EXAFS | Impact on Lead (Pb) Coordination |
|---|---|---|
| Stoichiometric PbI₂ and MAI | Lead is coordinated by both iodide and solvent molecules. iucr.org | Mixed coordination environment. |
| Excess MAI | Solvent molecules are displaced by additional iodide ions. iucr.org | Increased iodide coordination number. |
Raman Spectroscopy for Compositional Variations and Degradation Monitoring
Raman spectroscopy is a non-destructive and contactless optical technique that probes the vibrational modes of molecules and crystal lattices. nih.govresearchgate.net It is highly effective for analyzing the composition, crystal structure, and degradation of this compound and related perovskites. nih.govresearchgate.net By analyzing the Raman spectra, one can identify the vibrational modes associated with both the inorganic lead-iodide framework and the organic methylammonium cation. researchgate.net
Key applications and findings include:
Phase Transitions: Temperature-dependent Raman spectroscopy can clearly identify structural phase transitions (e.g., from the tetragonal to the orthorhombic phase) by observing abrupt changes in the peak positions and widths of specific Raman modes. acs.orgresearchgate.net The narrowing of peaks at lower temperatures is associated with the "locking" of the methylammonium cations within the inorganic cage. acs.org
Compositional Analysis: The technique can distinguish between different perovskite compositions. In mixed-cation perovskites, such as (FA)ₓ(MA)₁₋ₓPbI₃, the Raman spectra provide insight into the effect of composition on the inorganic cage phonons. acs.org
Degradation Monitoring: Raman spectroscopy is a powerful tool for monitoring film degradation. The emergence of a characteristic peak for lead iodide (PbI₂), for example, is a clear indicator of perovskite decomposition. researchgate.net Studies have shown that the choice of laser excitation wavelength is critical, with 633 nm being less damaging to the material than 532 nm. researchgate.net
Table 3: Prominent Raman Modes in Methylammonium Lead Iodide (MAPbI₃)
| Wavenumber (cm⁻¹) | Assignment | Phase/Condition |
|---|---|---|
| ~50-150 | Pb-I lattice vibrations (inorganic cage modes) researchgate.netacs.org | All phases |
| ~900-1000 | C-N stretching modes of the MA⁺ cation researchgate.net | All phases |
| ~1250 | CH₃ rocking modes of the MA⁺ cation researchgate.net | All phases |
| ~1400-1600 | N-H bending modes of the MA⁺ cation researchgate.net | All phases |
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Changes
Fourier Transform Infrared (FTIR) spectroscopy is an analytical technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. nih.gov An FTIR spectrometer collects high-spectral-resolution data over a wide spectral range, making it a valuable tool for identifying the presence of certain functional groups in a molecule and monitoring chemical changes during reactions or degradation. nih.gov The attenuated total reflectance (ATR) sampling mode is often used for the straightforward analysis of thin films and powders. mendeley.com
In the study of this compound, FTIR is primarily used to:
Track the Organic Cation: FTIR is particularly sensitive to the vibrational modes of the organic methylammonium (MA) cation. This allows researchers to monitor changes in the chemical bonding of the MA cation during perovskite formation and degradation. osti.gov
Investigate Degradation Pathways: By monitoring the appearance or disappearance of specific infrared absorption bands, such as those corresponding to methylamine, researchers can gain insight into the chemical reactions that occur as the material degrades under heat or other stressors. osti.gov
Analyze Reversible Chemical Processes: The technique has been used to study the reversible formation of the methylammonium lead iodide-methylamine complex, a process relevant to switchable photovoltaic window applications. nrel.gov Differential FTIR spectra can monitor the intercalation of methylamine gas into the perovskite film by varying pressure and temperature. nrel.gov
Table 4: Key FTIR Vibrational Modes for Monitoring this compound
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Significance |
|---|---|---|
| ~3100 | N-H stretching | Monitors the integrity of the ammonium group in the MA⁺ cation. |
| ~1580 | N-H bending | Sensitive to the environment and bonding of the ammonium group. |
| ~1470 | CH₃ bending | Tracks the methyl group of the MA⁺ cation. |
Opto-Electrical Spectroscopy for Electronic Properties and Ion Dynamics
Opto-electrical spectroscopy encompasses a range of techniques that probe the electronic and optical properties of a material by measuring its response to electromagnetic radiation. These methods are essential for understanding the fundamental processes of light absorption, charge carrier generation, and recombination in perovskite materials.
Key techniques and their applications include:
UV-Vis Absorption Spectroscopy: Measures the light absorption of the material as a function of wavelength to determine the optical bandgap, a critical parameter for solar cell applications. researchgate.net
Photoluminescence (PL) Spectroscopy: Involves exciting the material with light and measuring the emitted photons. Temperature-dependent PL is used to investigate the electronic structure, detect phase transitions, and probe defect states within the material. researchgate.net
Impedance Spectroscopy: This technique measures the dielectric properties of a material as a function of frequency. It is used to study ion dynamics and migration within the perovskite film, which are believed to play a role in the current-voltage hysteresis observed in perovskite solar cells. acs.org
Combined opto-electrical studies have been used to correlate sensitive processing conditions, such as the loading time of this compound during fabrication, with the resulting electronic properties of the perovskite film. researchgate.net It has been found that short loading times can lead to inhomogeneous doping profiles, while long loading times may result in an excess of uncoordinated ions, both of which can negatively impact solar cell performance. researchgate.net
Table 5: Correlation of MAI Processing with Opto-Electrical Properties
| MAI Loading Time | Impact on Film Properties | Resulting Device Characteristic |
|---|---|---|
| Too Short | Inhomogeneous doping density profile researchgate.net | "S-shape" in current-voltage (J-V) curve, low efficiency. researchgate.net |
| Optimal | Homogeneous film, balanced ion concentration | High power conversion efficiency (PCE). |
Mass Spectrometry for Volatile Degradation Products
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is an exceptionally sensitive method for identifying unknown compounds and quantifying known materials. When coupled with a thermal analysis technique like thermogravimetry (TGA-MS), it becomes a powerful tool for identifying the volatile products released as a material is heated.
For this compound and MAPbI₃, mass spectrometry is critical for elucidating the thermal degradation pathways. There has been considerable discussion regarding the primary volatile products, with two dominant theories:
Decomposition into Methylamine (CH₃NH₂) and Hydroiodic acid (HI): This pathway is considered a kinetically favored process. acs.org Mass spectrometry measurements during the evaporation of MAI under vacuum conditions have observed products consistent with this route. nih.gov
Decomposition into Iodomethane (CH₃I) and Ammonia (NH₃): This pathway is believed to be the thermodynamically favored route. osti.govacs.org Several studies have detected CH₃I and NH₃ as the main gaseous products during the thermal degradation of MAPbI₃ at higher temperatures. acs.orgnih.gov
Recent work suggests that both degradation routes can occur simultaneously, with the dominant pathway depending on factors such as temperature and pressure. acs.org Rotational spectroscopy experiments on MAPbI₃ heated to below 230°C unambiguously confirmed the release of both methylamine and iodomethane. acs.org
Table 6: Major Volatile Degradation Products of MAI/MAPbI₃ Identified by Mass Spectrometry
| Compound | Chemical Formula | Mass-to-Charge Ratio (m/z) of Primary Ion | Degradation Pathway |
|---|---|---|---|
| Methylamine | CH₃NH₂ | 31 | Kinetically Favored acs.org |
| Hydroiodic acid | HI | 128 | Kinetically Favored acs.org |
| Iodomethane | CH₃I | 142 | Thermodynamically Favored acs.org |
Diffraction Techniques for Structural Analysis
Diffraction techniques are indispensable for the structural characterization of this compound (MAI) and its resulting perovskite structures. By analyzing the patterns of scattered X-rays, researchers can elucidate crystal structure, phase purity, and orientation of crystalline domains.
X-ray Diffraction (XRD) for Crystalline Phase Identification and Quality Assessment
X-ray Diffraction (XRD) is a fundamental technique for identifying the crystalline phases and assessing the quality of this compound-based perovskite films. The positions and intensities of diffraction peaks in an XRD pattern provide a fingerprint of the material's crystal structure.
For methylammonium lead iodide (MAPbI₃), XRD is routinely used to distinguish between its different polymorphic forms, primarily the tetragonal phase observed at room temperature and the cubic phase at higher temperatures. aip.org Strong diffraction peaks corresponding to specific crystallographic planes, such as (110), (220), and (310), are indicative of a well-formed perovskite structure. aip.org For instance, the tetragonal phase of MAPbI₃ typically exhibits strong diffraction peaks at 2θ positions of 14.18°, 28.50°, and 31.95°. aip.org The presence of a peak around 12.7° is often attributed to the (001) plane of lead iodide (PbI₂), indicating the presence of unreacted precursor material or degradation of the perovskite film. aip.orgnih.gov
The quality of the perovskite film is often correlated with the intensity and width of the XRD peaks. Sharp, intense peaks suggest a high degree of crystallinity and larger grain sizes. Researchers have used XRD to study the effect of excess MAI on the stability and quality of perovskite films. It has been observed that an optimized molar ratio of MAI to lead iodide can lead to higher purity and crystallinity, as evidenced by the increased intensity of the main perovskite diffraction peaks over time. nih.gov Thermal annealing can also significantly impact the crystal structure, with XRD patterns showing a transition from a tetragonal to a cubic phase at elevated temperatures, indicated by the merging of certain peaks and a shift in their positions. aip.org
Table 1: Representative XRD Peak Positions for Tetragonal MAPbI₃
| (hkl) Plane | 2θ Angle (°) |
|---|---|
| (110) | 14.18 |
| (202) | 24.88 |
| (220) | 28.50 |
| (310) | 31.95 |
| (224) | 40.46 |
Note: Data extracted from studies on MAPbI₃ films. aip.org
Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) for In-situ Crystallization Studies
Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is a powerful surface-sensitive X-ray diffraction technique that provides detailed information about the crystal structure, orientation, and texture of thin films. By using a very small angle of incidence for the X-ray beam, GIWAXS can probe the crystallinity from the surface to the bulk of the film. tum.de This technique is particularly valuable for in-situ studies of the crystallization dynamics of this compound-based perovskites during processes like spin-coating and annealing. acs.orgbohrium.com
GIWAXS studies have been instrumental in understanding how processing parameters influence the final film morphology and crystal orientation. For example, in-situ GIWAXS measurements have revealed the evolution of crystalline phases during the conversion of precursor films into the final perovskite structure upon annealing. acs.org These studies can track the appearance and disappearance of intermediate phases and determine the preferred orientation of the perovskite crystals relative to the substrate.
The orientation of the crystal grains, whether they are preferentially aligned along a certain crystallographic direction, can have a significant impact on the performance of perovskite-based devices. GIWAXS patterns can distinguish between a random orientation of crystallites and a textured film with a preferred orientation. For instance, studies have shown that thermal annealing can induce a reorientation of crystal grains from a (002) preferred orientation to a (110) dominant orientation, which can be correlated with improved film morphology and optoelectronic properties. The ability to monitor these changes in real-time provides crucial insights for optimizing fabrication processes to achieve high-quality perovskite films with desirable crystal orientations. bohrium.com
Single-Crystal X-ray Diffraction for Polymorphism under Pressure
Single-Crystal X-ray Diffraction (SCXRD) offers the most precise determination of a material's crystal structure, providing detailed information about bond lengths, bond angles, and atomic positions. While growing large single crystals of this compound-based perovskites can be challenging, SCXRD studies on these crystals are invaluable for understanding their intrinsic properties and behavior under external stimuli like pressure. nih.govnist.gov
High-pressure SCXRD experiments have been crucial in mapping the phase diagrams of perovskite materials, revealing pressure-induced phase transitions and changes in their crystal symmetry. nih.gov For the related methylammonium lead bromide (MAPbBr₃) perovskite, SCXRD has been used to identify a sequence of phase transitions from a cubic (Pm-3m) to a different cubic (Im-3) and then to an orthorhombic (Pmn2₁) phase as pressure increases. nih.gov These transitions are characterized by subtle changes in the tilting of the lead-halide octahedra and the ordering of the methylammonium cations.
These high-pressure studies provide fundamental insights into the compressibility and structural stability of the perovskite lattice. The data obtained from SCXRD, such as the pressure dependence of lattice parameters and unit-cell volumes, can be used to calculate important material properties like the bulk modulus. nih.gov Understanding how the crystal structure of this compound and related perovskites evolves under pressure is critical for applications where the material might be subjected to mechanical stress and for the fundamental understanding of their structure-property relationships.
Table 2: Pressure-Induced Phase Transitions in MAPbBr₃ Determined by SCXRD
| Pressure Range (GPa) | Space Group | Crystal System |
|---|---|---|
| Ambient | Pm-3m | Cubic |
| ~0.8 - 1.8 | Im-3 | Cubic |
| >1.8 | Pmn2₁ | Orthorhombic |
Note: Data for the related compound MAPbBr₃, illustrating the utility of SCXRD for studying polymorphism under pressure. nih.gov
Microscopic and Imaging Analysis
Microscopic and imaging techniques provide direct visualization of the surface morphology, microstructure, and internal defects of this compound-based perovskite materials, offering a complementary perspective to the structural information obtained from diffraction methods.
Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure
Scanning Electron Microscopy (SEM) is a widely used technique for characterizing the surface morphology and microstructure of perovskite thin films. By scanning a focused beam of electrons over a sample's surface, SEM produces high-resolution images that reveal details about grain size, grain boundaries, surface coverage, and pinholes.
The morphology of the perovskite film is known to be a critical factor in the performance of solar cell devices. SEM images have shown that different fabrication methods and processing conditions can lead to vastly different film morphologies. For example, the concentration of precursor solutions and the use of additives can significantly influence the resulting grain size and film uniformity. researchgate.net Well-formed, large, and densely packed crystal grains with minimal pinholes are generally desirable for efficient charge transport and reduced recombination. sharif.edu
SEM has been employed to study the effects of various additives on the perovskite film quality. For instance, the addition of certain compounds has been shown to increase the grain size of the perovskite film. researchgate.net Correlative studies combining SEM with other techniques like XRD can provide a comprehensive picture of how changes in the microstructure relate to the underlying crystal structure and film quality. researchgate.net SEM is also used to observe the degradation of perovskite films, where changes in surface morphology, such as the appearance of new particles or the roughening of the surface, can indicate material decomposition. nih.gov
Transmission Electron Microscopy (TEM) for Defect Localization
Transmission Electron Microscopy (TEM) offers much higher spatial resolution than SEM, enabling the visualization of the internal structure of materials down to the atomic scale. In the context of this compound-based perovskites, TEM is a powerful tool for identifying and localizing crystallographic defects, such as grain boundaries, stacking faults, and dislocations. nih.gov However, the application of TEM to these materials is challenging due to their extreme sensitivity to the electron beam, which can rapidly cause structural damage and decomposition into lead iodide (PbI₂). nih.govbohrium.comarxiv.org
Despite these challenges, researchers have developed low-dose imaging techniques and cryo-TEM methods to minimize beam damage and obtain intrinsic structural information. bohrium.comarxiv.org High-resolution TEM (HRTEM) images have been used to visualize the crystal lattice of perovskites and identify local variations in structure. Electron diffraction (ED) patterns obtained in the TEM can provide crystallographic information from very small regions of the sample, complementing XRD data. nih.gov
TEM studies have provided critical insights into the degradation mechanisms of methylammonium lead iodide perovskites. In-situ TEM experiments have allowed for the direct observation of the decomposition process under electron beam illumination, revealing a pathway that often involves the loss of iodine and the eventual collapse of the perovskite structure into PbI₂. nih.gov Understanding the nature and location of defects is crucial, as they can act as sites for charge recombination, hindering the performance of optoelectronic devices. TEM provides a direct means to investigate the distribution and character of these defects, guiding efforts to improve material quality and stability. arxiv.org
Future Research Directions and Emerging Paradigms for Methylammonium Iodide in Perovskite Science
Exploration of Methylammonium (B1206745) Polyiodides in Perovskite Systems
Recent discoveries have highlighted the significance of methylammonium polyiodides, formed from the reaction of methylammonium iodide and iodine, as a distinct class of compounds known as reactive polyiodide melts (RPMs). researchgate.net These compounds, which can exist as liquids at or near room temperature, are opening new solvent-free pathways for perovskite synthesis. researchgate.net
However, the presence of polyiodides is a double-edged sword. While they offer novel synthesis routes, they are also implicated in the degradation of perovskite solar cells. ecu.edu.au Under illumination or thermal stress, the formation of volatile species like I₂ can lead to the in-situ generation of polyiodides, which can contribute to the decomposition of the perovskite structure and degradation of device components. ecu.edu.ausemanticscholar.org Future research will need to focus on harnessing the beneficial properties of these reactive melts for synthesis while developing strategies to mitigate their detrimental effects on long-term device stability.
Table 1: Physicochemical Properties of Methylammonium Polyiodides
| Compound | Formula | Phase Behavior | Role in Perovskites |
|---|---|---|---|
| This compound | MAI | Solid | Primary precursor |
| Methylammonium Triiodide | MAI₃ | Forms reactive polyiodide melts (RPMs) | Enables solvent-free synthesis, but also contributes to degradation |
| Higher Polyiodides | MAIₓ (x>3) | Complex phase behavior with low melting points | Under investigation for novel synthesis and potential degradation pathways |
Integration of this compound in Lead-Free Perovskite Analogues
The toxicity of lead has driven research into alternative, lead-free perovskite materials. This compound plays a crucial role in many of these novel formulations, particularly those based on tin (Sn). Methylammonium tin iodide (CH₃NH₃SnI₃ or MASnI₃) has emerged as a promising lead-free alternative due to its favorable optoelectronic properties, including a suitable bandgap for single-junction solar cells. nih.gov
However, tin-based perovskites containing this compound face significant stability challenges, primarily the facile oxidation of Sn²⁺ to Sn⁴⁺, which leads to "self-doping," increased charge carrier recombination, and rapid degradation in ambient conditions. nih.govnih.gov Research efforts are focused on mitigating this instability through various strategies, such as the use of additives to retard the oxidation process and control crystallization dynamics. For instance, the addition of ethylammonium bromide (EABr) to a methylammonium tin iodide precursor solution has been shown to slow down crystallization, resulting in smoother films with higher crystallinity and improved device stability.
Simulations have shown that optimized methylammonium tin iodide-based solar cells could theoretically achieve high power conversion efficiencies (PCEs). buet.ac.bdresearchgate.netresearchgate.net One simulation study predicted a PCE of up to 26.55% for a device with an FTO/ZnO/CH₃NH₃SnI₃/Cu₂O/Au architecture under optimal conditions. buet.ac.bd Achieving these theoretical efficiencies in practice will depend on overcoming the current stability limitations.
Table 2: Performance of Simulated Methylammonium Tin Iodide Solar Cells
| Parameter | Value |
|---|---|
| Power Conversion Efficiency (PCE) | 22.16% - 26.55% |
| Fill Factor (FF) | 81.23% - 85.58% |
| Short-Circuit Current Density (Jsc) | 30.14 mA/cm² - 31.06 mA/cm² |
| Open-Circuit Voltage (Voc) | 0.88 V - 1.03 V |
Data from a simulation study of an FTO/ZnO/CH₃NH₃SnI₃/Cu₂O/Au device configuration. buet.ac.bd
Strategies for Material Recovery and Recycling of this compound from Perovskite Devices
The commercial viability of perovskite solar cells will depend not only on their efficiency and stability but also on the development of sustainable end-of-life management strategies. The recovery and recycling of valuable components, including this compound, are crucial for both economic and environmental reasons.
A promising approach for recycling methylammonium lead iodide (MAPbI₃) perovskite solar cells involves a layer-by-layer solvent extraction method. pv-magazine.com A recent study by a German research team demonstrated the successful recovery of every layer of a planar MAPbI₃ solar cell. pv-magazine.com This technique has the potential to recover up to 99.97% of the material mass, offering significant resource conservation and waste reduction. pv-magazine.com
Advanced Defect Engineering and Structural Optimization via this compound Manipulation
The quality of the perovskite crystalline film is paramount to device performance, and this compound plays a key role in controlling its formation. The stoichiometry of the precursor solution, specifically the ratio of this compound to lead iodide, has a profound impact on the crystallinity, grain size, and defect density of the resulting perovskite film.
Studies have shown that using a slight excess of this compound in the precursor solution can effectively passivate defects and improve the quality of the perovskite film. This is attributed to the compensation for the loss of volatile MAI during the annealing process. An excess of MAI has been shown to increase grain size, enhance crystallinity, and reduce defect density. This, in turn, can lead to a notable increase in the fill factor and short-circuit current density of the solar cell.
Table 3: Impact of MAI Stoichiometry on Perovskite Film Properties
| MAI Stoichiometry | Effect on Film Morphology | Impact on Device Performance |
|---|---|---|
| Deficient | Smaller grain size, presence of PbI₂ at grain boundaries | Lower fill factor and short-circuit current |
| Stoichiometric | Standard grain size and crystallinity | Baseline performance |
| Excess | Larger grain size, enhanced crystallinity, reduced defect density | Increased fill factor and short-circuit current |
Interdisciplinary Approaches for Real-time Monitoring and Control of Perovskite Processes
The transition from laboratory-scale fabrication to large-scale, high-throughput manufacturing of perovskite solar cells requires precise control over the crystallization process. Interdisciplinary approaches that combine in-situ monitoring techniques with machine learning and automated control systems are emerging as a powerful paradigm for achieving reproducible, high-quality perovskite films.
Real-time monitoring of the perovskite film formation process provides valuable insights into the crystallization dynamics. Techniques such as in-situ grazing incidence wide-angle X-ray scattering (GISAXS) and optical spectroscopy allow researchers to observe the evolution of crystalline phases and film morphology during spin coating and annealing. nih.govacs.org This data can reveal the influence of various processing parameters, such as temperature, solvent, and additives, on the final film quality. nih.govacs.org
Furthermore, these predictive models can be integrated into automated platforms for real-time feedback and control. rsc.orgresearchgate.netsciprios.de For example, a closed-loop feedback system can use real-time optical spectra to determine the optimal moment to dispense an antisolvent during spin coating, thereby ensuring consistent film quality despite variations in environmental conditions. researchgate.net Automated platforms, such as the SPINBOT, are being used to systematically optimize process parameters and fabricate devices with high efficiency and reproducibility in ambient air. rsc.orgsciprios.de
Q & A
Basic: How can researchers optimize the synthesis protocol for methylammonium iodide to ensure high purity and reproducibility?
Methodological Answer:
High-purity this compound (MAI) is critical for perovskite device performance. A modified synthesis involves dissolving stoichiometric amounts of methylamine and hydroiodic acid (HI) in a molar ratio of 1:1 under controlled nitrogen flow to prevent oxidation. Post-reaction, recrystallization in anhydrous ethanol or diethyl ether removes residual HI or organic impurities . Thermogravimetric analysis (TGA) and X-ray diffraction (XRD) should confirm purity (>99.99%) and crystallinity . For industrial-scale adaptations, vapor pressure estimations via isothermal TGA can guide solvent selection for large-batch purification .
Basic: What characterization techniques are essential to confirm the structural and electronic properties of MAI-derived perovskites?
Methodological Answer:
- XRD : Identifies phase purity and crystallinity (e.g., tetragonal vs. cubic MAPbI3) .
- ATR-FTIR : Validates organic cation integrity (e.g., CH3NH3<sup>+</sup> vibrational modes) .
- Photoluminescence (PL) Spectroscopy : Reveals carrier recombination dynamics; blueshifts indicate nanostructural disorder .
- Time-Resolved Microwave Conductivity (TRMC) : Measures carrier mobility and trap densities .
Pair distribution function (PDF) analysis of X-ray scattering is critical for quantifying nanoscale structural disorder (e.g., 30% crystalline vs. 70% amorphous phases in mesoporous TiO2 scaffolds) .
Advanced: How do deep-level defect states in MAI-based perovskites impact photovoltaic performance, and what strategies mitigate them?
Methodological Answer:
Deep-level defects (e.g., Pb<sup>0</sup> or I<sup>−</sup> vacancies) act as non-radiative recombination centers, reducing open-circuit voltage (<i>V</i>oc). Mitigation strategies include:
- Additive Engineering : Introduce triiodide (I3<sup>−</sup>) ions during film formation to passivate iodide vacancies .
- Cation/Anion Co-Doping : Cadmium (Cd<sup>2+</sup>) substitution in MAPbI3 enhances grain size and carrier lifetimes (up to 2× efficiency improvement) .
- In Situ Spectroscopy : Ultrafast 2D vibrational spectroscopy tracks methylammonium cation reorientation (∼3 ps timescale), correlating dynamic disorder with defect formation .
Defect densities can be quantified via trap-state spectroscopy, with MAI-based perovskites showing mid-gap states near 0.3 eV below the conduction band .
Advanced: How do ion migration and ferroelastic domain formation in MAI-based perovskites contribute to hysteresis in solar cells?
Methodological Answer:
Iodide (I<sup>−</sup>) migration under bias modulates interfacial barriers, causing hysteresis. Temperature-dependent transient current measurements confirm I<sup>−</sup> as the mobile species . Ferroelastic twin domains in MAPbI3 (observed via piezoresponse force microscopy) arise from strain during cubic-to-tetragonal phase transitions, influencing ion migration pathways . Mitigation strategies include:
- Grain Boundary Passivation : Al2O3 scaffolds reduce ionic mobility by templating ordered perovskite growth .
- Strain Engineering : Substrate-induced strain control during annealing suppresses ferroelastic domain formation .
Advanced: How do contradictory reports on carrier diffusion lengths in MAI-based perovskites arise, and how can they be reconciled?
Methodological Answer:
Discrepancies in carrier diffusion lengths (e.g., 1 μm in mixed halide MAPbI3−xClx vs. ∼100 nm in triiodide MAPbI3) stem from:
- Halide Composition : Cl<sup>−</sup> doping suppresses trap states, extending diffusion lengths .
- Microstructural Heterogeneity : PDF analysis shows varying crystalline/amorphous ratios, affecting transport .
- Measurement Techniques : Time-resolved photoluminescence (TRPL) may overestimate lifetimes due to radiative vs. non-radiative recombination pathways. Cross-validate using transient absorption spectroscopy (TAS) and TRMC .
Advanced: What role does organic cation dynamics play in the optoelectronic properties of MAI-based perovskites?
Methodological Answer:
Methylammonium (MA<sup>+</sup>) reorientation (∼300 fs "wobbling" and ∼3 ps dipole reorientation) screens charge carriers, reducing electron-hole binding energies. Ultrafast 2D IR spectroscopy and ab initio MD simulations reveal that MA<sup>+</sup> mobility correlates with:
- Dielectric Constant Enhancement : Dynamic disorder increases dielectric screening, reducing exciton binding energies .
- Phase Stability : MA<sup>+</sup> motion stabilizes the perovskite lattice against thermal degradation .
Quasi-elastic neutron scattering (QENS) can quantify cation rotational diffusion coefficients to link dynamics to device stability.
Advanced: How does intramolecular exchange during perovskite film growth improve device efficiency?
Methodological Answer:
Intramolecular exchange (e.g., replacing dimethyl sulfoxide (DMSO) with MAI in PbI2 scaffolds) produces dense, (111)-oriented MAPbI3 films. Key steps:
Precursor Complexation : PbI2·DMSO intermediate forms a template for MAI infiltration .
Solvent Extraction : Annealing at 100°C removes DMSO, enabling MAI insertion into the Pb-I lattice .
Crystallographic Alignment : Grains with ⟨110⟩ orientation exhibit reduced defect densities and higher photoconversion efficiency (PCE >20%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
